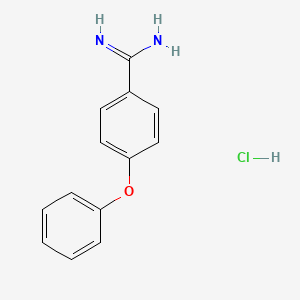
3-(6-Methoxypyridin-2-yl)aniline
Vue d'ensemble
Description
3-(6-Methoxypyridin-2-yl)aniline, also known as MPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Osteoporosis Treatment and Bone Turnover
3-(6-Methoxypyridin-2-yl)aniline derivatives have been studied for their potential in the treatment and prevention of osteoporosis. Specifically, a compound identified as a potent and selective antagonist of the alpha(v)beta(3) receptor showed efficacy in vivo models of bone turnover, indicating its potential application in clinical development for osteoporosis treatment (Hutchinson et al., 2003).
Electroluminescence and Photophysics
N,N-Di(6-phenylpyridin-2-yl)aniline derivatives, including those similar to this compound, have been explored for their applications in electroluminescence and photophysics. These compounds have shown potential in the field of organic light-emitting diodes (OLEDs), displaying emissive properties at ambient temperature and covering a wide emission spectrum from blue to red region, indicating their applicability in OLED devices (Vezzu et al., 2010).
Fluorescence Quenching in Sensor Design
Studies on fluorescence quenching properties of boronic acid derivatives related to this compound have provided insights into sensor design. The fluorescence quenching of such compounds in different solvents has been investigated, with findings suggesting applications in the development of fluorescent sensors (Melavanki, 2018).
Crystal Structure and Hydrogen Bonding Studies
Research on the crystal structures and hydrogen bonding patterns of compounds featuring this compound has been conducted. Such studies are crucial for understanding the molecular interactions and properties of these compounds, which can be pivotal in pharmaceutical and material science applications (Böck et al., 2021).
Hydrate Formation in Pharmaceutical Compounds
The compound this compound has been studied for its hydrate formation, which is critical in understanding its behavior in different pharmaceutical formulations. Research using particle-based simulation techniques has shed light on the hydrate formation process, impacting the stability and efficacy of pharmaceuticals (Zhao et al., 2009).
Tubulin Polymerization Inhibition
Studies on derivatives of this compound have demonstrated their potential as tubulin polymerization inhibitors. This indicates their applicability in the development of anticancer agents, as inhibiting tubulin polymerization is a key mechanism in cancer therapy (Minegishi et al., 2015).
Propriétés
IUPAC Name |
3-(6-methoxypyridin-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-12-7-3-6-11(14-12)9-4-2-5-10(13)8-9/h2-8H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNPUBICELQUGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716694 | |
| Record name | 3-(6-Methoxypyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1194974-82-7 | |
| Record name | 3-(6-Methoxypyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-Dichloroimidazo[1,2-c]pyrimidine](/img/structure/B1425267.png)


![ethyl 6,8-dimethyl-1-oxo-4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxylate](/img/structure/B1425271.png)

![2-chloro-N-{phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methyl}acetamide](/img/structure/B1425275.png)



![2-[(cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1425281.png)
![6-ethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1425282.png)
![1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1425283.png)
![[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride](/img/structure/B1425284.png)
![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride](/img/structure/B1425285.png)